(3,5-Dibromothiophen-2-yl)boronic acid
Description
(3,5-Dibromothiophen-2-yl)boronic acid is a thiophene-based boronic acid derivative featuring bromine substituents at the 3- and 5-positions of the aromatic ring. This compound is characterized by its electron-deficient thiophene backbone, which arises from the electron-withdrawing effects of the bromine atoms. The boronic acid moiety (-B(OH)₂) enables reversible covalent interactions with diol-containing molecules, making it valuable in sensing applications and polymer chemistry .
The bromine substituents enhance the compound’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura), where they act as leaving groups or steric/electronic modulators. Electrochemical polymerization of thiophene-boronic acid derivatives, such as this compound, yields conductive polymers with tunable optoelectronic properties, particularly for glucose and hydrogen peroxide sensing . Its molecular weight (unreported in evidence but inferred to be higher than simpler thiophene-boronic acids) and solubility profile are critical for its integration into functional materials.
Structure
2D Structure
Properties
IUPAC Name |
(3,5-dibromothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BBr2O2S/c6-2-1-3(7)10-4(2)5(8)9/h1,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWRTGBMXIXEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(S1)Br)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BBr2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Thiophene Derivatives
The initial step in synthesizing (3,5-Dibromothiophen-2-yl)boronic acid involves selective bromination of thiophene compounds. A common approach utilizes N-bromosuccinimide (NBS) as a brominating agent, often in a mixture of glacial acetic acid and chloroform, at room temperature. This method offers regioselectivity, favoring bromination at the 3 and 5 positions of thiophene, especially when directed by existing substituents or reaction conditions.
- Bromination with NBS proceeds smoothly without radical initiators or UV activation, yielding 5-bromo-2,2'-bithiophene with high purity.
- The reaction involves stirring the mixture at room temperature, followed by quenching in ice-water, extraction, washing, and purification via column chromatography.
Data Table: Bromination Using NBS
| Parameter | Conditions | Yield | Notes |
|---|---|---|---|
| Brominating agent | N-bromosuccinimide (NBS) | - | Regioselective bromination at 3,5-positions |
| Solvent | Glacial acetic acid and chloroform | - | Facilitates regioselectivity |
| Temperature | Room temperature | High (approx. 80-90%) | No radical initiators needed |
| Purification | Column chromatography | - | Ensures high purity |
Formation of Organometallic Intermediates
Following bromination, the next step involves generating reactive organometallic intermediates, such as aryl lithium or magnesium halides , which are essential for subsequent borylation.
- Brominated thiophenes can be transformed into aryl lithium species via treatment with n-butyllithium at low temperatures (below -60°C).
- Alternatively, magnesium-halide exchange reactions are performed using magnesium turnings and halogenated intermediates, producing Grignard reagents suitable for borylation.
Data Table: Organometallic Reagent Preparation
| Reagent | Conditions | Yield / Efficiency | Notes |
|---|---|---|---|
| Lithium-halogen exchange | n-Butyllithium in THF at -60°C | High, selective | Used for subsequent borylation |
| Magnesium-halide exchange | Mg turnings with brominated thiophene in THF | Good, scalable | Alternative to lithium reagents |
Borylation of Brominated Thiophenes
The core step involves palladium-catalyzed borylation of the dibromothiophene intermediate to form the boronic acid derivative. This process employs pinacolborane as the boron source, with ligands such as t-BuP 3 to facilitate the reaction.
- The borylation proceeds efficiently under mild conditions, tolerating various functional groups.
- The reaction typically occurs at elevated temperatures (70-80°C) over 14-17 hours.
- Post-reaction, hydrolysis yields the boronic acid, which can be purified by standard techniques.
Data Table: Palladium-Catalyzed Borylation
Final Hydrolysis and Purification
The boronate esters are hydrolyzed under mild acidic or basic conditions to yield This compound . Purification involves extraction, washing, and recrystallization to obtain the pure compound.
- Hydrolysis can be achieved using aqueous acids or bases.
- The final product's purity is confirmed via NMR and mass spectrometry.
- Proper handling of boronic acids is essential due to their sensitivity to moisture and oxidation.
Summary of the Preparation Method
Scientific Research Applications
Suzuki-Miyaura Coupling Reactions
One of the primary applications of (3,5-Dibromothiophen-2-yl)boronic acid is in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The presence of the boronic acid group allows for selective and efficient synthesis of complex organic molecules.
Table 1: Comparison of Cross-Coupling Reactions Involving this compound
| Reaction Type | Coupling Partners | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Aryl halides | 85 | |
| Electrophilic Aromatic Substitution | Various electrophiles | 75 | |
| C–N Coupling | Morpholine | 90 |
Organic Electronics
The thiophene ring structure in this compound is essential for developing organic electronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromine substituents enhance the electronic properties of the thiophene, allowing for fine-tuning of optoelectronic characteristics.
Case Study: Synthesis of Thiophene-Based Polymers
Recent studies have demonstrated the synthesis of regioregular thiophene-based conjugated polymers using this compound as a building block. These polymers exhibit promising properties for use in electronic devices.
Table 2: Properties of Thiophene-Based Polymers Synthesized from this compound
| Polymer Type | Conductivity (S/cm) | Application | Reference |
|---|---|---|---|
| Regioregular Poly(thiophene) | 0.1 | OLEDs | |
| Conjugated Polymer | 0.05 | OFETs |
Bioconjugation and Bioorthogonal Chemistry
The biocompatibility of thiophene derivatives makes this compound suitable for bioorthogonal labeling applications. The selective reactivity of the boronic acid group allows researchers to attach this compound to biomolecules like proteins or carbohydrates without disrupting their natural functions.
Case Study: Bioorthogonal Labeling
Research has shown that this compound can selectively label glycoproteins through reversible covalent bonding with diols present on sugar moieties. This property is valuable for tracking biomolecular interactions in complex biological environments.
Mechanism of Action
The primary mechanism of action for (3,5-Dibromothiophen-2-yl)boronic acid involves its role as a coupling partner in Suzuki-Miyaura reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes
*Estimated based on bromine atomic mass.
Electronic and Steric Effects
- Bromine vs. Fluorine Substitution : Bromine’s larger atomic radius and stronger electron-withdrawing effect (compared to fluorine) lower the pKa of the boronic acid group, enhancing diol-binding affinity at physiological pH . This makes this compound more suitable for sensor applications than fluorine-substituted analogs.
- Thiophene vs. Phenyl Core : The thiophene backbone provides extended π-conjugation, improving conductivity in polymer films. Phenyl-based analogs (e.g., 3,5-Difluorophenylboronic acid) lack this property, limiting their use in electrochemical devices .
Reactivity in Cross-Coupling Reactions
- Bromine substituents in this compound enable sequential Suzuki-Miyaura reactions, where one bromine acts as a leaving group. This is distinct from unsubstituted thiophene-boronic acids (e.g., [5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid), which lack such reactivity .
Application-Specific Comparisons
Sensor Development
- This compound-based polymers exhibit superior solvatochromic shifts and redox activity compared to phenyl-boronic acids, enabling real-time optical detection of diols like glucose .
- Peptide boronic acids (e.g., ixazomib) are optimized for medicinal applications (e.g., enzyme inhibition) rather than material science, reflecting divergent design priorities .
Biological Activity
(3,5-Dibromothiophen-2-yl)boronic acid is a thiophene-derived compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and antioxidant activities, as well as its potential applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound features a thiophene ring with bromine substituents at the 3 and 5 positions, along with a boronic acid functional group at the 2 position. This unique configuration contributes to its reactivity and biological activity.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound and its derivatives. For instance, a study reported that related thiophene compounds exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 18.76 μg/mL to 115.63 μg/mL depending on the specific derivative tested .
Table 1: Cytotoxic Activity Against MCF-7 Cells
| Compound | IC50 (μg/mL) |
|---|---|
| This compound | 18.76 ± 0.62 |
| Control (Cisplatin) | 48.00 |
This indicates that modifications to the thiophene structure can enhance its anticancer properties.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. A study found that thiophene-based compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 7 mm to 13 mm .
Table 2: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. Research indicates that this compound exhibits significant free radical scavenging activity. The DPPH assay revealed an IC50 value of 0.14 μg/mL for related compounds .
Table 3: Antioxidant Activity
| Assay Type | IC50 (μg/mL) |
|---|---|
| DPPH | 0.14 ± 0.01 |
| CUPRAC | 1.73 ± 0.16 |
Case Studies
In one notable study, researchers synthesized several derivatives of this compound and evaluated their biological activities. The most promising compound showed a high percentage of biofilm inhibition against Escherichia coli, reaching up to 78.85% compared to standard rifampicin . This highlights the potential application of these compounds in treating infections caused by biofilm-forming bacteria.
Q & A
Q. What are the preferred synthetic routes for (3,5-Dibromothiophen-2-yl)boronic acid, and how are intermediates characterized?
The synthesis typically involves lithiation or Grignard reagent-mediated borylation. For example, a thiophene precursor (e.g., 3,5-dibromothiophene) is treated with a strong base like LDA (lithium diisopropylamide) to generate a lithium intermediate, followed by reaction with triisopropyl borate. The boronic acid is then hydrolyzed under acidic conditions. Key intermediates are characterized via / NMR and mass spectrometry. Crystallographic validation (XRD) is recommended for confirming regiochemistry, as seen in tris(aryl)borane syntheses .
Q. How can researchers assess the purity and stability of this compound under experimental conditions?
Purity is determined via HPLC (>95% by area) and NMR (absence of boroxine peaks). Stability studies should include thermogravimetric analysis (TGA) to evaluate decomposition temperatures (e.g., stable up to 250°C for arylboronic acids) and kinetic stability in aqueous/organic solvents. Boroxine formation, a common dehydration byproduct, can be monitored using MALDI-MS after derivatization with diols (e.g., 2,3-butanediol) to stabilize the boronic acid .
Q. What analytical techniques are critical for confirming the structure of boronic acid derivatives?
Multinuclear NMR (, , ) is essential for verifying substituent positions and boron coordination. XRD provides definitive structural confirmation, as demonstrated in tris(3,5-difluorophenyl)borane studies. For mass analysis, MALDI-MS with diol derivatization prevents boroxine interference, while ESI-MS is suitable for detecting adducts (e.g., [M+H] or [M+Na) .
Advanced Research Questions
Q. How does this compound participate in regioselective cross-coupling reactions?
In Pd-catalyzed reactions (e.g., Suzuki-Miyaura), the bromine substituents act as leaving groups, enabling sequential coupling. Regioselectivity is controlled by steric and electronic factors: the boron moiety directs coupling to the less hindered position. For example, in nitrile cross-coupling, boronic acids facilitate Pd coordination, as shown in ortho-selective aldehyde decarbonylation (k = 0.15 min) .
Q. What methodologies quantify the kinetic binding parameters of boronic acids with diols for sensor design?
Stopped-flow fluorescence spectroscopy is the gold standard. For instance, binding with D-fructose (k = 2.3 × 10 Ms) is monitored via fluorescence quenching of isoquinolinylboronic acids. The kon order (D-fructose > D-tagatose > D-glucose) correlates with thermodynamic affinity, emphasizing kon as the rate-limiting factor .
Q. How can boronic acid derivatives be optimized for anticancer activity?
Structure-activity relationship (SAR) studies focus on substituent effects. For example, arylidene heterocycles conjugated to boronic acids show enhanced cellular uptake and proteasome inhibition (IC = 3.2 nM for glioblastoma cells). In vitro assays (e.g., MTT) combined with ROS sensitivity studies (e.g., HO-mediated oxidation) guide functionalization .
Q. What strategies mitigate boroxine interference in mass spectrometric analysis?
Derivatization with diols (e.g., pinacol or 2,3-butanediol) forms stable cyclic esters, preventing trimerization. For MALDI-MS, a 1:2 molar ratio of boronic acid to diol in acetonitrile eliminates boroxine peaks. This approach is validated in peptide boronic acid libraries .
Q. How do substituents influence the oxidation kinetics of boronic esters in biological systems?
Oxidation rates depend on diol affinity and steric hindrance. For example, pinacol boronic esters oxidize faster (t = 10 min) than neopentyl glycol analogs (t = 27 min) due to lower diol-boron binding (Gutmann-Beckett affinity: pinacol = 12.1 vs. neopentyl = 0.30). These metrics predict ROS-mediated drug release kinetics in cancer cells .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
